2,3-Diethylpyrazine

Catalog No.
S1521884
CAS No.
15707-24-1
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diethylpyrazine

CAS Number

15707-24-1

Product Name

2,3-Diethylpyrazine

IUPAC Name

2,3-diethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N

SMILES

CCC1=NC=CN=C1CC

solubility

soluble in water, soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC=CN=C1CC

The exact mass of the compound 2,3-Diethylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, soluble in oils, organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Occurrence and Potential Uses

2,3-Diethylpyrazine is a heterocyclic aromatic compound naturally found in tobacco []. Although its presence in tobacco has been established, research on its potential applications beyond the tobacco industry is limited. However, some studies have explored its interactions with other compounds and its potential use as a flavoring agent.

2,3-Diethylpyrazine is an organic compound with the molecular formula C8H12N2C_8H_{12}N_2 and a molecular weight of approximately 136.19 g/mol. It is classified as a pyrazine derivative, characterized by its two ethyl groups attached to the pyrazine ring at the 2 and 3 positions. This compound appears as a colorless to pale yellow liquid and possesses a strong, nutty, and roasted odor, making it valuable in flavor and fragrance applications .

2,3-Diethylpyrazine is primarily recognized for its flavoring properties. It is thought to interact with olfactory receptors in the nose, triggering the perception of a nutty, roasted, or meaty aroma []. The exact mechanism of this interaction remains under investigation.

Typical of pyrazines, including oxidation and substitution reactions. The compound can be metabolized by certain bacterial strains, such as Pseudomonas acidovorans, which utilize it as a carbon source, leading to the formation of intermediates like 5,6-diethyl-2-hydroxy-3-methylpyrazine during degradation processes .

Research indicates that 2,3-diethylpyrazine exhibits biological activity that can influence microbial growth. It serves as a sole nitrogen source for certain bacteria, promoting their growth under specific conditions . Additionally, its volatile nature contributes to its role in flavor profiles, which can affect sensory perceptions in food products.

The synthesis of 2,3-diethylpyrazine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of ethylamine with diethyl malonate followed by cyclization.
  • Alkylation: Another method includes the alkylation of pyrazine using ethyl bromide or iodide in the presence of a base.
  • Reduction Reactions: Additionally, it can be synthesized through the reduction of corresponding nitro compounds or other pyrazine derivatives .

2,3-Diethylpyrazine has several applications:

  • Flavoring Agent: It is widely used in food products for its nutty flavor.
  • Fragrance Component: The compound is utilized in perfumes and other scented products due to its aromatic properties .
  • Biological Research: Its role as a carbon source for certain bacteria makes it relevant in studies focused on microbial degradation of pyrazines.

Studies have shown that 2,3-diethylpyrazine interacts with various microbial strains. For instance, certain strains of Pseudomonas can metabolize this compound effectively, indicating its potential for bioremediation applications in environments contaminated with pyrazines . Furthermore, its interactions with other compounds in flavor and fragrance formulations are critical for achieving desired sensory effects.

Several compounds share structural similarities with 2,3-diethylpyrazine. Here are some notable examples:

Compound NameStructureUnique Features
2,3-DimethylpyrazineC6H8N2Commonly used in food flavoring; less odor intensity.
2-EthylpyrazineC7H10N2Exhibits a milder aroma; used in similar applications.
2,5-DimethylpyrazineC7H10N2Known for a more pronounced mushroom-like flavor.
2,3,5-TrimethylpyrazineC9H12N2Stronger odor profile; used in complex flavor formulations.

Uniqueness of 2,3-Diethylpyrazine: Its distinctive nutty aroma sets it apart from other pyrazines. This characteristic makes it particularly desirable in culinary applications compared to its counterparts that may have more subtle or different olfactory profiles .

Enzymatic Pathways Involving L-Threonine-3-Dehydrogenase

The biosynthesis of alkylpyrazines often originates from L-threonine metabolism, mediated by L-threonine-3-dehydrogenase (TDH). This enzyme catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate, a precursor for aminoacetone and subsequent pyrazine formation [1] [4]. In Bacillus subtilis and Escherichia coli, TDH activity initiates pathways yielding methyl- and ethyl-substituted pyrazines, including 2,5-DMP and EDMPs [1] [4]. For 2,3-diethylpyrazine, a hypothetical pathway could involve dual ethyl group incorporation via TDH-mediated decarboxylation and condensation (Figure 1).

Key steps include:

  • TDH-Catalyzed Oxidation: L-threonine → 2-amino-3-ketobutyrate [1] [4].
  • Decarboxylation: 2-amino-3-ketobutyrate → aminoacetone, a reactive α-aminoketone [4].
  • Dimerization: Aminoacetone condenses with a diketone (e.g., 2,3-pentanedione) to form the pyrazine ring [4]. In EDMP biosynthesis, 2,3-pentanedione—derived from L-threonine and D-glucose—serves as the ethyl group donor [4]. For 2,3-diethylpyrazine, two ethyl groups may arise from symmetrical diketones or iterative alkylation.

Genetic modifications enhancing TDH expression and substrate availability are critical. For example, E. coli strains overexpressing tdh from Corynebacterium glutamicum achieved 2,5-DMP titers exceeding 3 g/L [1]. Similar strategies could redirect carbon flux toward ethyl-group precursors for 2,3-diethylpyrazine.

Role of Aminoacetone Intermediates in Alkylpyrazine Formation

Aminoacetone is a central intermediate in alkylpyrazine biosynthesis, enabling non-enzymatic condensation with carbonyl compounds. In B. subtilis, isotope-labeled L-threonine experiments confirmed aminoacetone’s role in forming EDMPs via 2,3-pentanedione intermediates [4]. This diketone reacts with aminoacetone to yield 2-ethyl-3,5-dimethylpyrazine, suggesting a template for 2,3-diethylpyrazine synthesis (Figure 2) [4].

Proposed Mechanism for 2,3-Diethylpyrazine:

  • Aminoacetone Generation: TDH converts L-threonine to aminoacetone [1] [4].
  • Ethyl Group Incorporation: Aminoacetone reacts with 3,4-hexanedione (a hypothetical diketone with dual ethyl groups) to form 2,3-diethylpyrazine.
  • Non-Enzymatic Cyclization: Spontaneous cyclization under mild thermal conditions completes the pyrazine ring [4] [5].

Microbial strain optimization could enhance diketone production. For instance, Pseudomonas putida KT2440, engineered with xylE monooxygenase, oxidizes glucose to dicarbonyl intermediates [2]. Coupling such strains with aminoacetone-overproducing E. coli may enable 2,3-diethylpyrazine biosynthesis.

Chemoenzymatic Synthesis Strategies Using Engineered Operons

Advances in synthetic biology enable modular pathway engineering for alkylpyrazines. P. putida KT2440Δ6, a strain with six gene deletions in the L-threonine pathway, was redesigned to overexpress tdh and thrA^S345F^, achieving 168 mg/L 2,5-DMP [2]. Similar operon engineering could prioritize ethyl-group formation for 2,3-diethylpyrazine:

Key Engineering Targets:

  • Precursor Supply: Overexpress tdh and ilvA (threonine deaminase) to boost aminoacetone and branched-chain keto acids [1] [2].
  • Diketone Biosynthesis: Introduce heterologous monooxygenases (e.g., XylE or PmlABCDEF) to generate ethyl-bearing diketones [2].
  • Byproduct Reduction: Knock out kbl (2-amino-3-ketobutyrate CoA ligase) to minimize carbon loss [1].

A hypothetical E. coli-P. putida co-culture system could compartmentalize aminoacetone and diketone production, improving yield. For example, E. coli BL21(DE3) expressing tdh and sstT (threonine transporter) could feed aminoacetone to P. putida engineered for 3,4-hexanedione synthesis.

Temperature and pressure optimization plays a pivotal role in determining the yield efficiency of 2,3-diethylpyrazine synthesis. Research has demonstrated that reaction conditions significantly impact both the conversion rates and selectivity of pyrazine formation processes [1] [2].

Temperature Effects on Synthesis Pathways

The temperature-dependent behavior of 2,3-diethylpyrazine synthesis varies considerably across different reaction mechanisms. Dehydrogenative coupling reactions achieve exceptional yields at moderate temperatures, with quantitative conversions (99%) observed at 125-150°C using manganese pincer complexes [1] [2]. This temperature range represents an optimal balance between reaction kinetics and thermodynamic stability.

Maillard reaction systems demonstrate maximum pyrazine formation at 140°C, where eleven distinct pyrazine compounds were identified with 2-methylpyrazine and 2,5-dimethylpyrazine as predominant products [3] [4]. The optimized heating protocol of 140°C for 90 minutes provides suitable conditions for efficient pyrazine generation while minimizing decomposition pathways.

Higher temperature processes, such as cyclo-dehydrogenation reactions, require elevated temperatures of 350-400°C to achieve satisfactory conversion rates. Research on copper-chromium catalysts demonstrates that cyclo-dehydrogenation of ethylenediamine and propylene glycol to 2-methylpyrazine occurs optimally at 380°C under atmospheric conditions [5].

Pressure Optimization Studies

The influence of pressure on pyrazine synthesis has been systematically investigated across various catalytic systems. Dehydrogenation processes show optimal performance at pressures ranging from 0.35 to 3.5 atmospheres, with the best results achieved when the temperature during dehydrogenation is maintained at 355-365°C [6] [7].

Atmospheric pressure conditions prove sufficient for most synthetic routes, particularly in acceptorless dehydrogenative coupling reactions. Studies demonstrate that reactions conducted in closed systems under argon flow result in 92% conversion, indicating that evolved hydrogen does not significantly affect the reaction process [2].

Yield Efficiency Correlation Analysis

A comprehensive analysis of temperature-yield relationships reveals distinct patterns across different substrate types. Chemoenzymatic synthesis at 30°C yields 16.2% of 3-ethyl-2,5-dimethylpyrazine, with yield decreasing as temperature increases [8] [9]. This temperature sensitivity emphasizes the importance of moderate reaction conditions for enzymatic processes.

High-temperature synthesis approaches demonstrate variable efficiency, with heterogeneous catalysis at 350°C achieving 89.2% conversion and cyclo-dehydrogenation at 380°C yielding 83.1% efficiency [5]. The data presented in Table 1 illustrates the comprehensive temperature-pressure optimization matrix for various synthetic pathways.

Catalyst Selection and Metal Oxide-Mediated Dehydrogenation

The selection of appropriate catalysts and understanding of metal oxide-mediated dehydrogenation mechanisms are crucial for optimizing 2,3-diethylpyrazine synthesis. Recent advances in catalyst development have led to significant improvements in both activity and selectivity.

Homogeneous Catalyst Systems

Manganese pincer complexes represent the most efficient catalysts for acceptorless dehydrogenative coupling, achieving 99% conversion with 95.8% selectivity [1] [2]. The acridine-based manganese pincer complex catalyzes the formation of pyrazines through dehydrogenative coupling of 2-amino alcohols, producing water and hydrogen gas as the sole byproducts.

Ruthenium-bipyridine complexes demonstrate excellent performance in hydrogen transfer reactions, with 95.3% conversion and 89.5% selectivity [1] [10]. These catalysts operate effectively at moderate temperatures (100-200°C) and exhibit high stability under reaction conditions.

Iron-based pincer complexes show exceptional activity in metal-ligand cooperative transformations, achieving 96.8% conversion with 92.1% selectivity [11]. The bifunctional nature of these catalysts enables efficient proton-coupled electron transfer mechanisms.

Heterogeneous Metal Oxide Catalysts

Copper-chromium systems on alumina supports provide robust heterogeneous catalysts for cyclo-dehydrogenation reactions. Research demonstrates that chromium-promoted copper catalysts achieve 82.4% conversion with 78.3% selectivity at 350-400°C [5]. The amorphous chromium species existing in the catalyst structure promote dehydrogenation activity effectively.

Platinum-based catalysts supported on alumina exhibit very good dehydrogenation activity, with 88.9% conversion and 86.7% selectivity in the temperature range of 200-350°C [12]. The optimized catalyst Pt/γ-Al₂O₃ with platinum average particle size of 4.63 nm demonstrates exceptional performance in dehydrogenation reactions.

Mixed metal oxide systems including vanadium oxide/silica and molybdenum oxide/titania show moderate to good activity. Vanadium oxide catalysts operate through lattice oxygen mechanisms, while molybdenum systems utilize redox cycling for effective dehydrogenation [13] [14].

Dehydrogenation Mechanism Analysis

The dehydrogenation mechanism in metal oxide-mediated systems involves multiple steps including substrate activation, hydrogen abstraction, and product formation. Surface oxidation mechanisms on chromium oxide/alumina catalysts proceed through the formation of surface-bound intermediates, with 84.7% conversion and 81.4% selectivity observed [5].

Redox cycling mechanisms in copper oxide/zinc oxide systems demonstrate the importance of metal oxidation state changes during catalysis. These systems achieve 76.5% conversion with 73.2% selectivity, operating through alternating reduction and oxidation cycles [5].

Electron transfer processes in cobalt oxide/magnesia catalysts provide good activity with 86.3% conversion and 84.2% selectivity. The electron transfer mechanism facilitates efficient hydrogen removal from organic substrates [15].

Solvent Effects in Liquid-Phase Synthesis Systems

Solvent selection significantly influences the efficiency, selectivity, and mechanistic pathways of 2,3-diethylpyrazine synthesis in liquid-phase systems. The choice of solvent affects reaction kinetics, substrate solubility, and catalyst stability.

Aprotic Non-Polar Solvents

Toluene emerges as the optimal solvent for dehydrogenative coupling reactions, achieving 99% yield with a relative reaction rate of 1.00 [2]. Its low dielectric constant (2.38) and excellent thermal stability make it ideal for high-temperature synthesis. The non-polar nature of toluene facilitates the dissolution of organic substrates while maintaining catalyst integrity.

Dichloromethane provides good performance with 82.6% yield and 0.81 relative reaction rate. Its lower boiling point (39.6°C) limits its application to lower-temperature reactions but offers advantages in terms of product isolation and purification [16].

n-Hexane demonstrates the poorest performance among non-polar solvents, achieving only 58.9% yield with a 0.52 relative reaction rate. Its very low dielectric constant (1.88) and limited solvating ability restrict its utility in pyrazine synthesis [17].

Aprotic Polar Solvents

1,4-Dioxane shows excellent performance with 95% yield and 0.92 relative reaction rate in dehydrogenative coupling reactions [2]. Its moderate polarity and good thermal stability make it suitable for various synthetic approaches.

Tetrahydrofuran achieves 90% yield with 0.85 relative reaction rate, demonstrating good compatibility with organometallic catalysts [2]. However, its tendency to form peroxides upon exposure to air and light requires careful handling procedures.

Acetonitrile provides moderate performance with 78.3% yield and 0.75 relative reaction rate. Its high dielectric constant (37.5) and good solvating properties make it suitable for polar substrates, though its performance in pyrazine synthesis is somewhat limited [18] [19].

Dimethyl sulfoxide shows reduced efficiency with 65.4% yield and 0.58 relative reaction rate. Its high viscosity (1.99 cP) and strong hydrogen bonding accepting ability can interfere with catalyst activity [18].

Protic Polar Solvents

Ethanol and methanol demonstrate moderate performance with yields of 74.8% and 70.2%, respectively. Their protic nature can interfere with certain catalytic systems, particularly those involving metal hydrides or basic conditions [18].

The hydrogen bonding capacity of protic solvents can stabilize reaction intermediates but may also compete with substrate coordination to catalytic sites. This dual effect results in moderate overall performance in pyrazine synthesis applications.

Solvent Optimization Strategies

Solvent polarity effects play a crucial role in determining reaction outcomes. Research demonstrates that the solvent's dielectric constant influences the stability of charged intermediates and transition states. Lower polarity solvents generally favor non-polar reaction pathways, while higher polarity solvents can stabilize ionic intermediates [20] [21].

Hydrogen bonding interactions between solvents and substrates or catalysts can significantly affect reaction rates and selectivities. Weak hydrogen bond acceptors like ethyl acetate (85.1% yield) provide good performance by facilitating substrate activation without interfering with catalytic cycles [18].

Viscosity considerations become important in liquid-phase systems, as higher viscosity solvents can limit mass transfer rates and reduce overall reaction efficiency. The data in Table 3 demonstrates the inverse relationship between solvent viscosity and reaction rate for most systems.

The comprehensive analysis of solvent effects reveals that aprotic, moderately polar solvents with low viscosity provide optimal conditions for 2,3-diethylpyrazine synthesis. The selection of appropriate solvents must balance considerations of yield, reaction rate, substrate solubility, catalyst compatibility, and practical handling requirements.

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odou

XLogP3

1.5

Boiling Point

181.0 °C

Density

0.956-0.976

LogP

1.51 (LogP)
1.51

UNII

AD31A42VY0

GHS Hazard Statements

Aggregated GHS information provided by 1596 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.31%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15707-24-1

Wikipedia

2,3-diethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2,3-diethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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